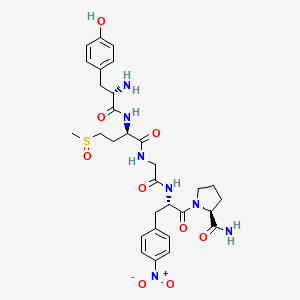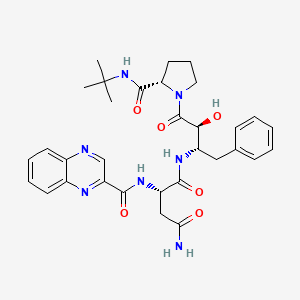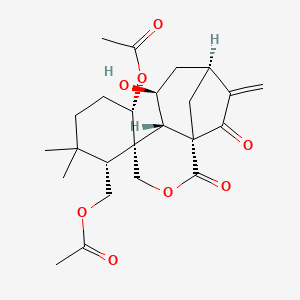
Rbin-1
Overview
Description
Mechanism of Action
Target of Action
Rbin-1, also known as 3-((2-methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole or 3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole or Ribozinoindole-1, primarily targets the enzyme Mdn1 . Mdn1 is an essential AAA+ protein involved in eukaryotic ribosome assembly .
Mode of Action
This compound interacts with its target, Mdn1, by selectively inhibiting its function . This interaction interferes with the process by which ribosomes are assembled within the cell . The compound is a potent, reversible, and specific chemical inhibitor of eukaryotic ribosome biogenesis .
Biochemical Pathways
This compound affects the biochemical pathway of ribosome assembly. Ribosomes are essential for protein synthesis within cells. By inhibiting Mdn1, this compound disrupts the assembly of ribosomes, thereby affecting protein synthesis . This disruption can inhibit the growth of cells, such as yeast cells .
Pharmacokinetics
It is known that this compound is a potent compound with drug-like chemical properties
Result of Action
The primary result of this compound’s action is the inhibition of ribosome assembly, which can lead to a decrease in protein synthesis within the cell . This can effectively inhibit the growth of cells, making this compound a potential candidate for the development of new antifungal medications .
Biochemical Analysis
Biochemical Properties
Rbin-1 plays a significant role in biochemical reactions, particularly in the process of eukaryotic ribosome biogenesis . It interacts with the Midasin (Mdn1) protein, inhibiting its ATPase activity . This interaction is crucial for the assembly of Nsa1 particles, which are nucleolar precursors of the 60S subunit .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its impact on ribosome biogenesis. By inhibiting the ATPase activity of Midasin, this compound affects the assembly of ribosomal subunits, which can have downstream effects on protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with Midasin. It binds to Midasin and inhibits its ATPase activity, thereby affecting the assembly of Nsa1 particles and, consequently, the formation of the 60S ribosomal subunit .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and reversible inhibitor of Midasin’s ATPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rbin-1 is synthesized through a series of chemical reactions involving triazinoindole derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
Rbin-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Rbin-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study ribosome biogenesis and the role of Midasin in this process.
Biology: Helps in understanding the molecular mechanisms of ribosome assembly and its regulation.
Medicine: Potential therapeutic applications in targeting diseases related to ribosome dysfunction, such as certain cancers and fungal infections.
Industry: Used in the development of new antifungal drugs and other therapeutic agents
Comparison with Similar Compounds
Rbin-1 is compared with other triazinoindole-based inhibitors and ribosome assembly inhibitors. Similar compounds include:
Rbin-2: An analog of this compound with a bromine substituent at position-7, which is ten times more active than this compound.
Other Ribozinoindoles: Various derivatives of triazinoindole that inhibit ribosome biogenesis
This compound stands out due to its high specificity and potency in inhibiting Midasin, making it a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWHNSRTRBKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174134 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328023-11-6 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rbin-1?
A: this compound acts as a ribosome biosynthesis inhibitor. [, ] While the exact molecular details of its interaction with the ribosome biogenesis pathway remain unclear, studies indicate that this compound effectively disrupts the production of new ribosomes.
Q2: How does inhibiting ribosome biosynthesis with this compound affect cellular processes?
A: Ribosome biosynthesis is directly linked to protein synthesis. By inhibiting this process, this compound indirectly reduces protein production. Research on cotton fiber cell development shows that this compound treatment leads to a decrease in fiber production. [] This suggests that active ribosome biosynthesis and, consequently, robust protein synthesis are essential for fiber cell elongation.
Q3: Are there other cellular processes, besides fiber development, that are impacted by this compound?
A: Yes, studies on silkworm silk gland cells show that this compound treatment can negatively impact DNA replication. [] This suggests a potential link between ribosome biogenesis and cell cycle progression, specifically DNA replication. Further research is needed to fully elucidate this connection.
Q4: Has this compound been used in any structural studies?
A: Interestingly, this compound was used in a study analyzing the structure of the full-length S. pombe Mdn1 protein using cryo-electron microscopy. [, ] While the specifics of its role in this study are not detailed in the provided abstracts, it highlights the potential for this compound to be utilized in structural biology research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)











